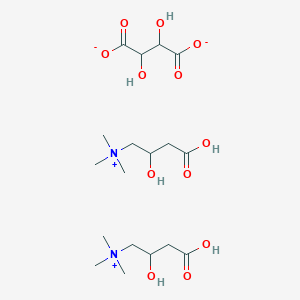

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate

Beschreibung

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate is a compound that combines a quaternary ammonium ion with a dicarboxylic acid. This compound is notable for its role in various biochemical processes, particularly in the metabolism of fatty acids. It is often studied for its potential therapeutic applications and its involvement in cellular energy production.

Eigenschaften

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIJPCDIWZEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate typically involves the reaction of trimethylamine with a suitable precursor such as 3-chloro-2-hydroxypropionic acid. The reaction proceeds under mild conditions, often in an aqueous medium, to yield the desired quaternary ammonium compound. The product is then combined with 2,3-dihydroxybutanedioic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to remove any impurities and ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

Biologically, this compound is studied for its role in cellular metabolism. It is involved in the transport of fatty acids into mitochondria, where they undergo beta-oxidation to produce energy. This makes it a compound of interest in studies related to energy metabolism and metabolic disorders.

Medicine

In medicine, this compound is explored for its potential therapeutic benefits. It is investigated for its ability to enhance fatty acid metabolism, which could be beneficial in conditions like heart disease and certain metabolic disorders.

Industry

Industrially, this compound is used in the formulation of dietary supplements and pharmaceuticals. Its role in energy metabolism makes it a valuable ingredient in products aimed at improving physical performance and managing metabolic health.

Wirkmechanismus

The mechanism of action of (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate involves its role as a carrier molecule in the transport of fatty acids into mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy balance and supporting metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carnitine: A well-known compound involved in fatty acid metabolism, similar in structure and function to (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate.

Acetylcarnitine: Another derivative of carnitine, which has additional acetyl groups that enhance its metabolic functions.

Propionylcarnitine: Similar to carnitine but with a propionyl group, used in the treatment of certain metabolic disorders.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which allows it to participate in unique biochemical pathways. Its dual role in both fatty acid transport and energy production makes it a versatile compound in both research and therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.